4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine
Description
The compound 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 6 and a piperidine moiety linked to an imidazole-4-carbonyl group. Its molecular formula is C17H19N7O, with a molecular weight of 337.38 g/mol .
Properties
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1H-imidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c25-17(14-9-18-10-19-14)23-7-5-12(6-8-23)16-21-20-15-4-3-13(11-1-2-11)22-24(15)16/h3-4,9-12H,1-2,5-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADWBDPRNUWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CN=CN5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with substituted pyridazines. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the triazolo-pyridazine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a dual inhibitor of c-Met and Pim-1 kinases, making it a promising candidate for cancer therapy.
Biological Research: It has been used in studies to understand its cytotoxic effects on various cancer cell lines, demonstrating significant antiproliferative activity.
Pharmaceutical Development: The compound’s unique structure and biological activity make it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. By inhibiting these kinases, the compound can disrupt key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound’s ability to bind to the ATP-binding sites of these kinases is crucial for its inhibitory activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with Compound A, enabling comparative analysis of their physicochemical and biological properties:
Key Comparisons
Core Modifications and Bioactivity
- Triazolo[4,3-b]pyridazine Core: All compounds share this core, which is associated with kinase inhibition (e.g., c-Met in PF-4254644) . Compound A’s cyclopropyl substituent at position 6 may enhance metabolic stability compared to PF-4254644’s methyl-pyrazole group, as cyclopropane rings are known to block oxidative metabolism .
- Piperidine vs. Compound A’s piperidine-imidazole chain likely improves target specificity due to hydrogen-bonding interactions from the imidazole ring .
Substituent Effects on Selectivity and Stability
- Imidazole vs. However, pyrazole derivatives often exhibit better metabolic stability in vivo .
- Cyclopropyl vs. Chloro Substituents : The cyclopropyl group in Compound A and its pyrazole analog may confer greater lipophilicity and membrane permeability compared to the chloro-substituted derivative in , which prioritizes solubility.
Pharmacokinetic Considerations
- PF-4254644’s susceptibility to metabolism highlights a common limitation of triazolopyridazine derivatives . Compound A’s cyclopropyl group and imidazole-piperidine chain could mitigate this issue, though experimental validation is needed.
Biological Activity
The compound 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C22H27N5O3S
- Molecular Weight: 441.5465 g/mol
- CAS Number: 2415491-13-1
- Structure: The structure includes a piperidine ring, a triazolo-pyridazine moiety, and an imidazole carbonyl group, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity:
-
Antimicrobial Activity:
- Research indicates that derivatives of triazolo-pyridazines exhibit significant antibacterial properties. For instance, compounds similar to this structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations around 1 mM .
-
Anti-inflammatory Properties:
- The imidazole moiety is known for its role in modulating inflammatory responses. Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Experimental Data
A review of literature reveals several studies investigating the biological activity of compounds related to our target compound:
Biological Activity Overview
The biological activities can be categorized into several therapeutic areas:
-
Antimicrobial Agents:
- Exhibits significant antibacterial properties against various pathogens.
-
Cancer Therapeutics:
- Potential as a targeted therapy through inhibition of tyrosine kinases involved in tumor growth.
-
Anti-inflammatory Drugs:
- Modulates immune responses and reduces inflammation.
Q & A
Q. What are the standard synthetic routes for preparing 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups are often incorporated via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropylboronic acids .
- Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Imidazole-piperidine coupling : The imidazole-4-carbonyl group is attached to piperidine via amide bond formation using coupling agents like HATU or EDCI in dichloromethane .
- Final assembly : The triazolo-pyridazine and imidazole-piperidine moieties are linked via alkylation or nucleophilic aromatic substitution .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and regiochemistry. For example, cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm, while imidazole protons resonate at δ 7.5–8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
- X-ray crystallography : Used to resolve ambiguities in fused-ring systems (e.g., verifying triazolo-pyridazine ring connectivity) .
- Elemental analysis : Confirms purity and stoichiometry of C, H, N, and S .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Methodological Answer :
- Molecular docking : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity. The imidazole moiety may coordinate with heme iron, while the cyclopropyl group enhances hydrophobic interactions .
- QSAR modeling : Use substituent electronic parameters (Hammett σ) to correlate structural features (e.g., cyclopropyl hydrophobicity) with antifungal or antiparasitic activity .
- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Case Study : If 1H NMR shows unexpected splitting for imidazole protons:
- Re-test under varied conditions : Use DMSO-d6 vs. CDCl3 to assess solvent-induced shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- Cross-validate with IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ to verify amide bond integrity .
- Contradictory mass spec peaks :
- Isotopic pattern analysis : Check for chlorine (M+2) or sulfur (M+4) isotopes .
- High-resolution MS : Differentiate between [M+H]+ and fragment ions (e.g., loss of cyclopropyl group).
Experimental Design Considerations
Q. How to optimize reaction yields for scale-up synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cyclopropane coupling efficiency .
- Solvent optimization : Compare DMF (high polarity) vs. THF (low boiling point) for cyclocondensation .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C) .
Q. What strategies validate the compound’s mechanism of action in biological assays?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., CYP51 for antifungal activity) using fluorometric substrates .
- Mutagenesis studies : Engineer resistant strains (e.g., Saccharomyces cerevisiae ΔERG11) to confirm target specificity .
- Metabolic profiling : Use LC-MS to detect heme-adduct formation, indicating irreversible binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
